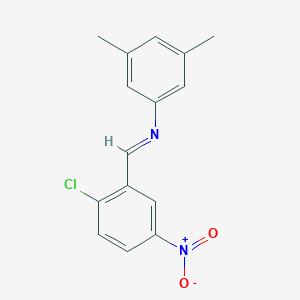
Cycloheptanol,2-fluoro-,acetate,(1R,2R)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptanol,2-fluoro-,acetate,(1R,2R) is a synthetic organic compound with a molecular formula of C14H14ClN3O2S and a molecular weight of 323.8 g/mol . This compound is characterized by the presence of a thiophene ring substituted with chloroanilino, carbonyl, and carboxamide groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Cycloheptanol,2-fluoro-,acetate,(1R,2R) involves multiple steps, starting with the preparation of the thiophene ring. The synthetic route typically includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The thiophene ring undergoes substitution reactions to introduce the chloroanilino, carbonyl, and carboxamide groups. These reactions are carried out under controlled conditions to ensure the desired substitutions occur.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using industrial-grade reagents and equipment to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Cycloheptanol,2-fluoro-,acetate,(1R,2R) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups on the thiophene ring are replaced with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Cycloheptanol,2-fluoro-,acetate,(1R,2R) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of Cycloheptanol,2-fluoro-,acetate,(1R,2R) involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Cycloheptanol,2-fluoro-,acetate,(1R,2R) can be compared with other similar compounds, such as:
2-Amino-4,5-dimethylthiophene-3-carboxamide: This compound shares the thiophene ring structure but lacks the chloroanilino and carbonyl groups, resulting in different chemical properties and reactivity.
4-Chloroaniline: This compound contains the chloroanilino group but does not have the thiophene ring or carboxamide group, leading to distinct applications and reactions.
The uniqueness of Cycloheptanol,2-fluoro-,acetate,(1R,2R) lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C14H14ClN3O2S |
|---|---|
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H14ClN3O2S/c1-7-8(2)21-13(11(7)12(16)19)18-14(20)17-10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H2,16,19)(H2,17,18,20) |
InChI-Schlüssel |
RAVOBQYXESYQKH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)Cl)C |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-[[(E)-indol-3-ylidenemethyl]amino]phenyl]-phenylmethanone](/img/structure/B323493.png)


![6-[[4-[(2-hydroxy-4-methylanilino)methylidene]cyclohexa-2,5-dien-1-ylidene]methylimino]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B323496.png)
![Methyl 4-[(3,4,5-trimethoxybenzylidene)amino]benzoate](/img/structure/B323499.png)

![4-amino-N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B323502.png)
![4-amino-N'-[1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B323504.png)


